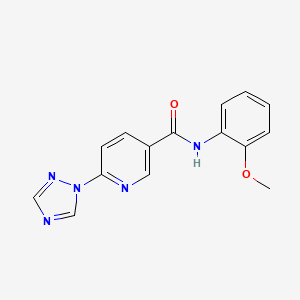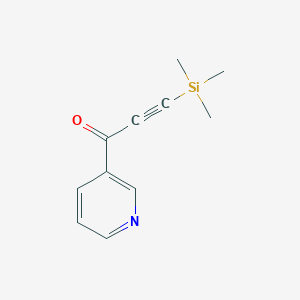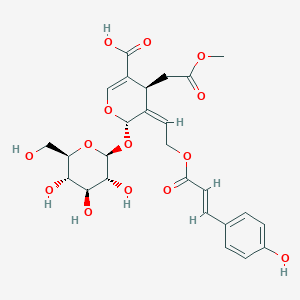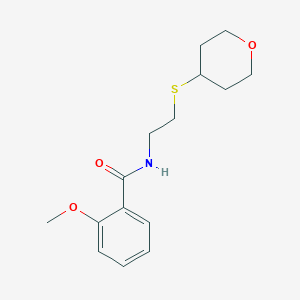![molecular formula C9H18Cl2N2O2 B2841147 2,3,4,6,7,8,9,9a-Octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid;dihydrochloride CAS No. 2408966-08-3](/img/structure/B2841147.png)
2,3,4,6,7,8,9,9a-Octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2,3,4,6,7,8,9,9a-Octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid;dihydrochloride” is a complex organic molecule. It is also known as Octahydro-2H-pyrido[1,2-a]pyrazine . The molecular formula of this compound is C8H16N2 . It is a neurotoxic chemical that has been shown to inhibit the activity of serotonin .
Molecular Structure Analysis
The molecular structure of this compound is complex. The molecular formula is C8H16N2 . The average mass is 140.226 Da and the monoisotopic mass is 140.131348 Da .Aplicaciones Científicas De Investigación
Antibacterial Activity
Derivatives of similar pyrazole compounds have been synthesized and evaluated for their antibacterial activities. For example, compounds synthesized from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that modifications of pyrazine derivatives could potentially lead to new antibacterial agents (Ishak Bildirici, A. Şener, İ. Tozlu, 2007).
Metal-Organic Frameworks (MOFs)
Research into the structural aspects of metal-organic frameworks utilizing carboxylic acid functionalized pyrazine derivatives has revealed the potential of these compounds in constructing MOFs with unique properties. Such frameworks have been investigated for their hydrogen bond and metal-directed self-assembly capabilities, indicating the role of pyrazine derivatives in developing materials with novel structural features (Lingwei Kong et al., 2012).
Supramolecular Assembly
Studies on carboxylic acid-pyridine supramolecular synthons in the crystal structures of pyrazinecarboxylic acids emphasize the importance of non-covalent interactions in the self-assembly of these compounds. This highlights the potential applications of such derivatives in crystal engineering and design of materials based on specific molecular interactions (Peddy Vishweshwar, A. Nangia, V. Lynch, 2002).
Synthesis Routes
Innovative synthesis routes for octahydropyrrolo[1,2-a]pyrazines, which are structural fragments of several drugs, have been explored, highlighting the synthetic versatility and potential pharmaceutical applications of pyrazine derivatives (A. M. Likhosherstov et al., 1993).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.2ClH/c12-9(13)7-1-2-8-5-10-3-4-11(8)6-7;;/h7-8,10H,1-6H2,(H,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPDHZALMCZCLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN2C1CNCC2)C(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2841064.png)




![2-ethoxy-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2841076.png)
![ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2841078.png)

![N-1,3-benzodioxol-5-yl-2-[(4-nitrobenzyl)thio]quinazolin-4-amine](/img/structure/B2841080.png)



![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 2-propynyl ether](/img/structure/B2841085.png)
![Ethyl 6-(chloromethyl)-4-[2-(difluoromethoxy)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2841086.png)